molecular formula C13H18O2 B3058162 4-Butoxy-2,6-dimethylbenzaldehyde CAS No. 88174-30-5

4-Butoxy-2,6-dimethylbenzaldehyde

Cat. No. B3058162
CAS RN: 88174-30-5
M. Wt: 206.28 g/mol
InChI Key: UVBJHANYSLBRIS-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-dimethylbenzaldehyde is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Butoxy-2,6-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, a butoxy group, and an aldehyde group .

Scientific Research Applications

Solubility and Solution Thermodynamics

4-Hydroxybenzaldehyde, a compound structurally related to 4-Butoxy-2,6-dimethylbenzaldehyde, has been studied for its solubility in various organic solvents. This research is crucial for understanding the purification processes of similar compounds. The study found that solubility increases with temperature and varies across different solvents, which can inform the optimization of conditions for bromination processes of similar aldehydes (Wang, Xu, & Xu, 2017).

Biochemical Synthesis

The two-liquid phase concept has been applied in biochemical systems for the efficient multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, a compound similar to 4-Butoxy-2,6-dimethylbenzaldehyde. This approach uses recombinant Escherichia coli cells expressing specific genes to catalyze the reaction, demonstrating a potential pathway for the synthesis of similar compounds (Bühler et al., 2003).

UV Absorption Studies

Studies on dimethylbenzaldehydes, which are structurally related to 4-Butoxy-2,6-dimethylbenzaldehyde, have reported their ultraviolet absorption cross-sections. These studies are significant for understanding the photolysis lifetimes of these compounds in the troposphere, indicating their environmental impact and behavior (El Dib, Chakir, & Mellouki, 2008).

Chemical Synthesis and Properties

Research on the synthesis of dimethylbenzaldehydes, closely related to 4-Butoxy-2,6-dimethylbenzaldehyde, has focused on developing efficient methods for their production. These studies provide valuable insights into the chemical properties and potential industrial applications of similar aldehydes (Yu-long, 2008).

properties

IUPAC Name

4-butoxy-2,6-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-5-6-15-12-7-10(2)13(9-14)11(3)8-12/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBJHANYSLBRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611868
Record name 4-Butoxy-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-2,6-dimethylbenzaldehyde

CAS RN

88174-30-5
Record name 4-Butoxy-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Iodobutane (9.2 g; 50 mmole) and potassium carbonate (6.9 g; 50 mmole) were added to a solution of 2,6-dimethyl-4-hydroxybenzaldehyde (7.5 g; 50 mmole) in methyl ethyl ketone (150 ml). The mixture was heated under reflux with stirring for 20 hours and then evaporated to dryness. The residue was dissolved in dichloromethane and washed with water, then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 4-butoxy-2,6-dimethylbenzaldehyde (9.4 g; 92.0%). The product was obtained as a yellow oil and was characterized by its proton magnetic resonance spectrum, the details of which are recorded in Table 2 below.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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